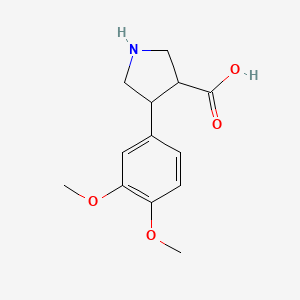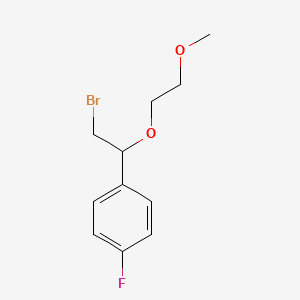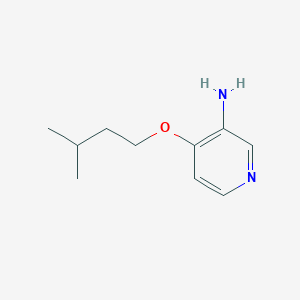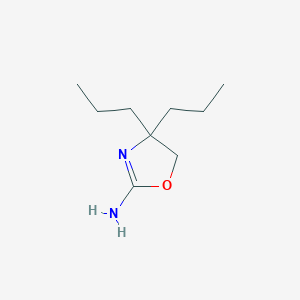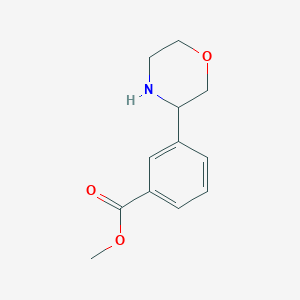![molecular formula C13H21NO4 B15324954 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is an intriguing compound with a complex molecular structure. It combines a bicyclic framework with an amino acid derivative, highlighting its potential versatility in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available starting materials such as norbornene and tert-butoxycarbonyl (Boc) protected amino acids.
Cycloaddition Reactions: : A key step involves a [2+2] cycloaddition reaction to form the bicyclo[4.1.0]heptane core.
Functional Group Transformations: : Subsequent steps involve introducing the amino and carboxylic acid functionalities, often through amination and carboxylation reactions.
Boc Protection: : The tert-butoxycarbonyl group is used to protect the amine group during the synthesis, ensuring selective reactions at other sites.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale:
Scalable Reactions: : Reactions are optimized for scalability, with large batch reactors and continuous flow processes used to increase yield and efficiency.
Purification: : Industrial methods include efficient purification techniques like crystallization, distillation, and chromatography to obtain high-purity final products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can convert certain functional groups, such as carboxylic acids to alcohols.
Substitution: : The compound can participate in various substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common agents are lithium aluminium hydride and sodium borohydride.
Substitution Reagents: : These can include halogenating agents like thionyl chloride and nucleophiles like ammonia.
Major Products
The products of these reactions depend on the specific conditions but can include oxidized bicyclic derivatives, reduced alcohols, and substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block: : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Catalysis: : It can be used in catalytic reactions, aiding in the synthesis of various organic compounds.
Biology
Prodrug Design: : The compound's structure makes it a candidate for prodrug design, where it can be modified to enhance drug delivery and release.
Medicine
Therapeutic Agents:
Industry
Material Science: : The compound can be incorporated into materials for improved properties, such as enhanced strength or biocompatibility.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows for unique binding modes, influencing the compound's biological activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoheptane-7-carboxylic acid: : Shares the amino and carboxylic functionalities but lacks the bicyclic framework.
Bicyclo[2.2.1]heptane-2-carboxylic acid: : Contains a similar bicyclic core but different functional groups.
Norbornene derivatives: : Similar bicyclic structures but vary in the nature and position of functional groups.
Unique Features
What sets 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid apart is its combination of a protected amino group, a carboxylic acid functionality, and a rigid bicyclic structure, allowing for unique reactivity and application potential.
Hopefully, that’s got you curious about this compound's versatility and potential. Anything else you’d like to explore?
Eigenschaften
Molekularformel |
C13H21NO4 |
|---|---|
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
XMXMSNDXCPOWHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(C2C1CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)

![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
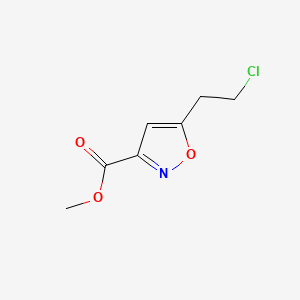


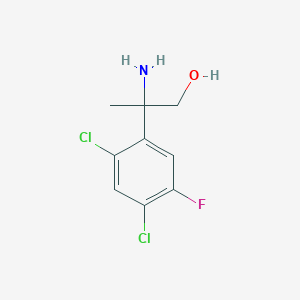
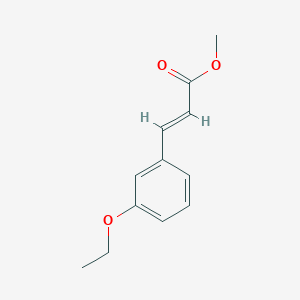
![2-chloro-N-[(4-chlorophenyl)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B15324929.png)
